
1-(Cyclooct-1-en-1-yl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclooct-1-en-1-yl)azepane is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a cyclooctene ring fused to an azepane ring
Métodos De Preparación
The synthesis of 1-(Cyclooct-1-en-1-yl)azepane can be achieved through several synthetic routes. One common method involves the photochemical dearomative ring expansion of nitroarenes, which converts the nitro group into a singlet nitrene. This process is mediated by blue light and occurs at room temperature, transforming a six-membered benzenoid framework into a seven-membered ring system . Another approach involves the use of ring-closing metathesis followed by reduction or a Beckmann rearrangement of functionalized piperidones .
Análisis De Reacciones Químicas
1-(Cyclooct-1-en-1-yl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclooctene ring, depending on the reagents and conditions used. Common reagents include alkyl halides and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various functionalized azepane derivatives.
Aplicaciones Científicas De Investigación
1-(Cyclooct-1-en-1-yl)azepane has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development.
Medicine: The unique structural properties of azepanes make them potential candidates for the development of pharmaceuticals, particularly those targeting the central nervous system.
Mecanismo De Acción
The mechanism of action of 1-(Cyclooct-1-en-1-yl)azepane involves its interaction with various molecular targets and pathways. The compound’s azepane ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(Cyclooct-1-en-1-yl)azepane can be compared with other similar compounds, such as:
Azepane: A simpler seven-membered nitrogen-containing ring without the cyclooctene moiety.
Cyclooctene: An eight-membered ring containing a double bond, but lacking the nitrogen atom.
Piperidine: A six-membered nitrogen-containing ring that is more common in medicinal chemistry.
The uniqueness of this compound lies in its combination of the cyclooctene and azepane rings, which imparts distinct structural and reactivity properties that are not found in simpler analogues.
Propiedades
Número CAS |
114041-06-4 |
|---|---|
Fórmula molecular |
C14H25N |
Peso molecular |
207.35 g/mol |
Nombre IUPAC |
1-(cycloocten-1-yl)azepane |
InChI |
InChI=1S/C14H25N/c1-2-6-10-14(11-7-3-1)15-12-8-4-5-9-13-15/h10H,1-9,11-13H2 |
Clave InChI |
SWFIBSFTFVUYNP-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(=CCC1)N2CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Acetyl-9-methyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14311762.png)
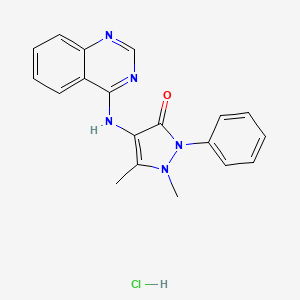
![Phenyl 4-[(diethoxyphosphoryl)methyl]benzoate](/img/structure/B14311783.png)
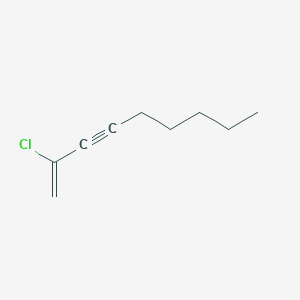
![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane](/img/structure/B14311789.png)
![9-[4-(Dimethylamino)phenyl]-2,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B14311802.png)
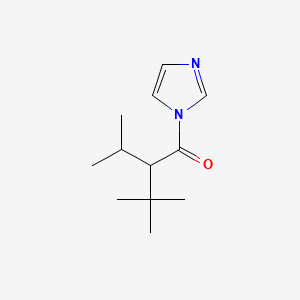
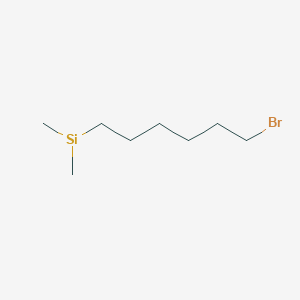

![[2-(Octadec-9-en-1-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14311833.png)
![3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B14311846.png)
![1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene](/img/structure/B14311847.png)
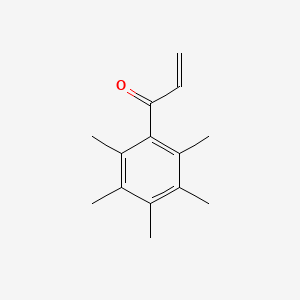
![2-[5-(Pentafluoroethyl)-1,2-oxazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14311857.png)
